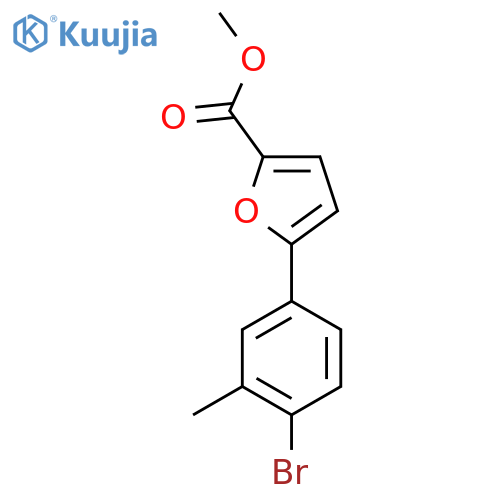

Cas no 1267172-53-1 (5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester)

1267172-53-1 structure

商品名:5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester

CAS番号:1267172-53-1

MF:C13H11BrO3

メガワット:295.128643274307

CID:5216926

5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- Methyl5-(4-bromo-3-methylphenyl)furan-2-carboxylate

- Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate

- methyl 5-(4-bromo-3-methylphenyl)-2-furoate

- A908382

- 5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester

-

- インチ: 1S/C13H11BrO3/c1-8-7-9(3-4-10(8)14)11-5-6-12(17-11)13(15)16-2/h3-7H,1-2H3

- InChIKey: KSIYJEJOVDALSM-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1C)C1=CC=C(C(=O)OC)O1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 282

- トポロジー分子極性表面積: 39.4

- 疎水性パラメータ計算基準値(XlogP): 3.9

5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM491961-1g |

Methyl5-(4-bromo-3-methylphenyl)furan-2-carboxylate |

1267172-53-1 | 97% | 1g |

$396 | 2024-08-02 | |

| Ambeed | A463949-1g |

Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate |

1267172-53-1 | 97% | 1g |

$400.0 | 2024-04-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD608961-1g |

Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate |

1267172-53-1 | 97% | 1g |

¥2744.0 | 2023-04-03 |

5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

1267172-53-1 (5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester) 関連製品

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1267172-53-1)5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester

清らかである:99%

はかる:1g

価格 ($):360.0